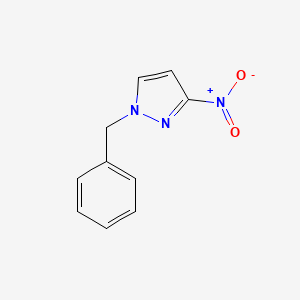

1-benzyl-3-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQVFBBHWLZERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-benzyl-3-nitro-1H-pyrazole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-benzyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its synthesis, starting from the foundational precursor 3-nitro-1H-pyrazole, and detail the subsequent N-alkylation to yield the title compound. The guide synthesizes critical data on its physicochemical and spectroscopic properties, explores its chemical reactivity, and culminates in a discussion of its pivotal role as a scaffold in drug discovery, most notably as an inhibitor of Receptor Interacting Protein 1 (RIP1) kinase. This document is designed to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of pyrazole-based compounds in therapeutic development.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[3][4][5] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.

The introduction of specific substituents can impart unique characteristics. A nitro group (-NO₂), a potent electron-withdrawing group, significantly modulates the electronic character of the pyrazole ring, influencing its reactivity and potential as a pharmacophore.[6] The benzyl group, on the other hand, introduces a lipophilic aromatic moiety that can engage in crucial hydrophobic and π-stacking interactions within biological targets. The compound this compound merges these features, creating a molecule that serves as both a valuable synthetic intermediate and a biologically active agent in its own right.[7]

Synthesis Pathway and Methodologies

The synthesis of this compound is most effectively achieved through a two-stage process: first, the synthesis of the key intermediate, 3-nitro-1H-pyrazole, followed by its N-alkylation with a benzyl halide.

Stage 1: Synthesis of the 3-Nitro-1H-pyrazole Precursor

The direct C-nitration of pyrazole is challenging. The most established and reliable method involves an initial N-nitration to form N-nitropyrazole, which subsequently undergoes a thermal rearrangement to yield the thermodynamically more stable C-nitro isomers, primarily 3-nitro-1H-pyrazole.[6][8]

Direct electrophilic nitration of the pyrazole ring is complicated by the reactivity of the ring nitrogens. The N-nitration/rearrangement pathway circumvents this issue. The rearrangement is driven by the formation of the more stable aromatic C-nitro structure. High-boiling, non-reactive solvents like benzonitrile are chosen to provide the necessary thermal energy for the rearrangement to proceed efficiently.[9]

-

N-Nitration: Pyrazole is reacted with a nitrating agent, such as a mixture of nitric acid and acetic anhydride or nitric acid and sulfuric acid, at low temperatures (typically <0 °C) to form the N-nitropyrazole intermediate.[6][10]

-

Thermal Rearrangement: The N-nitropyrazole intermediate (4.23 g, 37.4 mmol) is dissolved in a high-boiling solvent such as benzonitrile (42 mL).

-

Heating: The solution is heated to reflux (approx. 180-190 °C) with stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature.

-

Precipitation: The mixture is diluted with a non-polar solvent like hexane to precipitate the product. Stirring is continued for approximately 20 minutes.

-

Filtration & Purification: The precipitated solid is collected by vacuum filtration, washed with hexane, and dried to afford 3-nitro-1H-pyrazole as a tan solid. The reported yield is typically high (e.g., 91%).[9]

-

Characterization: The product's identity and purity are confirmed using techniques like ¹H NMR spectroscopy and melting point analysis.

Stage 2: N-Alkylation to Yield this compound

With the 3-nitro-1H-pyrazole precursor in hand, the final step is a standard N-alkylation reaction. The acidic proton on the N1 position of the pyrazole ring can be removed by a base, generating a pyrazolate anion that acts as a nucleophile.[11]

The N-H proton of pyrazoles is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is sufficient to deprotonate the ring, creating a nucleophilic nitrogen. The resulting anion readily attacks an electrophilic benzyl source, like benzyl bromide, in a classic Sₙ2 reaction. Solvents like DMF or acetonitrile are ideal as they are polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

-

Reaction Setup: To a solution of 3-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottomed flask, add a base such as potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Reaction: Allow the reaction to stir at room temperature (or with gentle heating to 50-60 °C to increase the rate) for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product via ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical and Spectroscopic Properties

The structural features of this compound give rise to a distinct set of physical and spectral characteristics.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | [12] |

| Molecular Weight | 203.20 g/mol | [13] |

| CAS Number | 898053-27-5 | [12][13] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Spectroscopic Profile

While a specific public spectrum is not available, the expected spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[14][15]

| Technique | Expected Observations |

| ¹H NMR | - ~5.4-5.6 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. - ~7.2-7.5 ppm (m, 5H): Aromatic protons of the benzyl ring. - ~7.0-7.2 ppm (d, 1H): Pyrazole ring proton at C5. - ~8.0-8.2 ppm (d, 1H): Pyrazole ring proton at C4, deshielded by the adjacent nitro group. |

| ¹³C NMR | - ~53-55 ppm: Methylene carbon (-CH₂-). - ~110-140 ppm: Aromatic carbons of the benzyl ring and C4/C5 of the pyrazole ring. - ~150-155 ppm: Pyrazole ring carbon at C3, attached to the nitro group. |

| IR (cm⁻¹) | - ~1530-1550 & 1340-1360: Strong asymmetric and symmetric stretching vibrations of the C-NO₂ group. - ~3030-3100: Aromatic C-H stretching. - ~2850-2920: Aliphatic C-H stretching from the methylene group. |

| Mass Spec (MS) | - [M]⁺: Molecular ion peak at m/z = 203. - Fragmentation: Common fragments would include loss of NO₂ (m/z = 157) and the benzyl cation (m/z = 91). |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay between the aromatic pyrazole core, the strongly deactivating nitro group, and the benzyl substituent.

-

The Pyrazole Ring: The pyrazole ring is aromatic, but the presence of the electron-withdrawing nitro group at the C3 position significantly deactivates the ring towards further electrophilic substitution. Reactions like nitration or halogenation would require harsh conditions and may not be regioselective.[6]

-

The Nitro Group: The nitro group is the most reactive site for synthetic modification. It can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is critical as it opens up a vast chemical space for further functionalization, such as amide bond formation or diazotization, enabling the synthesis of diverse derivative libraries.[16]

-

The Benzyl Group: The benzyl group is generally stable. However, the benzylic protons can be reactive under certain radical conditions. The aromatic ring of the benzyl group could undergo electrophilic substitution, but this would likely require conditions that might also affect the pyrazole core.

Applications in Drug Development: A RIP1 Kinase Inhibitor

The most prominent application of this compound and its close analogs is in the field of drug discovery, specifically as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[7]

-

Mechanism of Action: RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrotic cell death. In certain pathological conditions, such as pancreatitis, ischemia-reperfusion injury, and some neurodegenerative diseases, excessive necroptosis contributes to tissue damage.[7] Inhibitors of RIP1 kinase can block this pathway, offering a potential therapeutic strategy.

-

Lead Compound: A derivative, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, was identified as a RIP1 kinase inhibitor. This discovery spurred the synthesis and evaluation of a series of 1-benzyl-1H-pyrazole derivatives to establish a structure-activity relationship (SAR).[7]

-

Therapeutic Potential: Structure-activity relationship studies based on this scaffold have led to the discovery of potent compounds that show protective effects in animal models of l-arginine-induced pancreatitis.[7] This highlights the value of the this compound core as a foundational structure for developing drugs targeting diseases driven by necrotic cell death.

Conclusion and Future Outlook

This compound is a strategically important molecule, bridging the gap between fundamental heterocyclic chemistry and applied medicinal science. Its synthesis is well-defined, proceeding through a reliable nitration/rearrangement and N-alkylation sequence. Its chemical properties are dominated by the electron-withdrawing nitro group, which deactivates the pyrazole ring but also serves as a key handle for synthetic diversification.

The demonstrated success of its derivatives as RIP1 kinase inhibitors provides a strong rationale for its continued investigation. Future research efforts will likely focus on:

-

Library Synthesis: Reducing the nitro group to an amine to create a diverse library of amide or sulfonamide derivatives to further explore the SAR for RIP1 kinase inhibition.

-

Scaffold Hopping: Using the 1-benzyl-3-aminopyrazole core to develop inhibitors for other kinases or biological targets.

-

Pharmacokinetic Optimization: Modifying the benzyl group and other positions to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

This guide provides the foundational chemical knowledge required for scientists to effectively utilize and innovate upon the this compound scaffold in their research and development endeavors.

References

- Guidechem. (n.d.). How to Synthesize 3-Nitro-1H-pyrazole in One Pot?. FAQ - Guidechem. Available at: https://www.guidechem.com/faq/how-to-synthesize-3-nitro-1h-pyrazole-in-one-pot-26621-44-3.html

- ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis. Available at: https://www.chemicalbook.com/synthesis/26621-44-3.htm

- He, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(11), 3203. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199749/

- Kravchenko, D., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][15]triazin-7(6H). Molecules, 26(18), 5651. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469695/

- Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical biology & drug design, 87(4), 569–574. Available at: https://pubmed.ncbi.nlm.nih.gov/26577270/

- Smolecule. (n.d.). 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole. Available at: https://www.smolecule.com/1-benzyl-3-5-dibromo-4-nitro-1h-pyrazole-cas-124578-9-8.html

- ChemicalBook. (n.d.). 3-methyl-1-nitro-1h-pyrazole synthesis. Available at: https://www.chemicalbook.com/synthesis/7119-95-1.htm

- ResearchGate. (2018). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Available at: https://www.researchgate.net/publication/326848777_N-Alkylation_and_N-amination_of_isomeric_nitro_derivatives_of_3-methyl-4-1H-pyrazol-35-ylfurazan

- ChemicalBook. (n.d.). This compound CAS#: 898053-27-5. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB02636285.htm

- ChemicalBook. (n.d.). This compound | 898053-27-5. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02636285.htm

- ChemicalBook. (n.d.). 1-Benzyl-5-nitro-1H-pyrazole synthesis. Available at: https://www.chemicalbook.com/synthesis/135599-23-0.htm

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Supporting Information. Available at: https://www.

- Hanson, G. H., & Stevens, J. E. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 24(11), 2096. Available at: https://www.mdpi.com/1420-3049/24/11/2096

- Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 163-174. Available at: https://globalresearchonline.net/journalcontents/v65-1/30.pdf

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review. Molecules, 22(8), 134. Available at: https://www.mdpi.com/1420-3049/22/8/134

- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 134. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152220/

- Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Acute Disease, 5(3), 223-233. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4875799/

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Available at: https://www.researchgate.

- de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 642270. Available at: https://www.frontiersin.org/articles/10.3389/fphar.2021.642270/full

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(9), 2321-9653. Available at: https://www.ijraset.com/research-paper/a-comprehensive-review-on-pyrazole-and-its-pharmacological-properties

- Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3203. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199749/

- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. Available at: https://www.researchgate.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. 3-methyl-1-nitro-1h-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 12. This compound CAS#: 898053-27-5 [m.chemicalbook.com]

- 13. This compound | 898053-27-5 [chemicalbook.com]

- 14. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Buy 1-benzyl-3,5-dibromo-4-nitro-1H-pyrazole | 155601-03-9 [smolecule.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-3-nitro-1H-pyrazole, a key heterocyclic compound with significant applications in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in drug discovery, and this specific molecule has been identified as a potent inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, a critical mediator of necroptosis.[1] Understanding its synthesis and rigorous characterization is paramount for researchers aiming to explore its therapeutic potential or develop novel analogues. This document details a field-proven synthetic protocol, explains the underlying chemical principles, outlines a robust analytical workflow for structural verification and purity assessment, and addresses critical safety considerations.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties, stability, and capacity for diverse substitutions make it a versatile building block for targeting a wide range of biological entities.[2] The introduction of a nitro group, as seen in the 3-nitro-1H-pyrazole precursor, serves as a powerful electron-withdrawing group that can modulate the molecule's reactivity and biological activity. Furthermore, the nitro group can be a synthetic handle for further functionalization.

The target compound, this compound, is of particular interest due to its demonstrated role as a RIP1 kinase inhibitor.[1] RIP1 kinase is a key player in programmed necrotic cell death (necroptosis), a pathway implicated in various inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Inhibitors like this compound offer a promising therapeutic strategy for these conditions. This guide provides the essential scientific framework for its reliable preparation and validation.

Synthesis of this compound

The most direct and widely employed route for the synthesis of this compound is the N-alkylation of 3-nitro-1H-pyrazole with a suitable benzylating agent, such as benzyl chloride or benzyl bromide.

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The pyrazole nitrogen, upon deprotonation by a base, becomes a potent nucleophile that attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group.

Scheme 1: N-benzylation of 3-nitro-1H-pyrazole

-

Causality Behind Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the pyrazole N-H (pKa ≈ 14) but is not so reactive that it promotes side reactions with the solvent or benzyl chloride. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is chosen. These solvents effectively solvate the potassium cation, leaving the pyrazolate anion more "naked" and nucleophilic, thereby accelerating the reaction rate. They are also stable under the reaction conditions.

-

Regioselectivity: Alkylation occurs predominantly at the N1 position. This is due to a combination of steric and electronic factors. The N1 position is generally less sterically hindered, and the resulting conjugate base is stabilized by the adjacent nitro group.

-

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to these steps, followed by the characterization workflow, ensures the synthesis of the target compound with high purity.

-

Reagent Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole (1.0 eq), potassium carbonate (1.5 eq), and N,N-Dimethylformamide (DMF, approx. 10 mL per gram of pyrazole).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl chloride (1.1 eq) dropwise via syringe over 5 minutes.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours, as indicated by the consumption of the 3-nitropyrazole starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (approx. 10 times the volume of DMF used). A precipitate should form.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

The logical flow of the synthesis process is illustrated below.

Characterization

Rigorous characterization is essential to confirm the chemical identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic & Analytical Data

The following tables summarize the expected analytical data for the successful validation of the compound's structure.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.65 | d | 1H | Pyrazole H-5 |

| ~ 7.35 - 7.45 | m | 5H | Benzyl-Ar-H |

| ~ 7.05 | d | 1H | Pyrazole H-4 |

| ~ 5.40 | s | 2H | Benzyl-CH₂ |

-

Expertise Note: The downfield shift of the pyrazole protons is characteristic. The singlet at ~5.40 ppm is a key indicator of the benzylic protons, confirming the successful N-alkylation.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 155.0 | Pyrazole C-3 (attached to NO₂) |

| ~ 134.5 | Benzyl-Ar C (quaternary) |

| ~ 131.0 | Pyrazole C-5 |

| ~ 129.5 | Benzyl-Ar C-H |

| ~ 129.0 | Benzyl-Ar C-H |

| ~ 128.0 | Benzyl-Ar C-H |

| ~ 108.0 | Pyrazole C-4 |

| ~ 54.0 | Benzyl-CH₂ |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Expected Result | Interpretation |

|---|---|---|

| MS (ESI+) | m/z = 204.1 [M+H]⁺ | Confirms the molecular weight (203.20 g/mol ). |

| m/z = 91.1 | Characteristic fragment for the benzyl/tropylium cation [C₇H₇]⁺. | |

| IR (ATR) | ~ 1550 cm⁻¹ (strong) | Asymmetric NO₂ stretch.[3] |

| ~ 1350 cm⁻¹ (strong) | Symmetric NO₂ stretch.[3] | |

| ~ 3100-3000 cm⁻¹ | Aromatic C-H stretch.[4] |

| | ~ 1600, 1495, 1450 cm⁻¹ | Aromatic C=C and pyrazole ring stretches. |

Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Literature values should be consulted for comparison to confirm purity.

Characterization Workflow Diagram

This diagram outlines the logical sequence for analyzing the purified product to confirm its identity and purity.

Safety Precautions and Handling

Authoritative grounding in safety is non-negotiable. Both the starting materials and the final product require careful handling in a controlled laboratory environment.

-

3-Nitro-1H-pyrazole:

-

Benzyl Chloride:

-

Hazards: Highly toxic and corrosive. It is a lachrymator (induces tearing), is harmful if swallowed, causes severe skin and eye damage, and is classified as a mutagen and a carcinogen.[9][10][11] Fatal if inhaled.[10]

-

Handling: Must be handled exclusively in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., Viton® or laminate), a lab coat, and tightly sealed safety goggles with a face shield.[10][12] Ensure an eyewash station and safety shower are immediately accessible.

-

-

General Precautions:

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Supporting Information - The Royal Society of Chemistry.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.PubMed.[Link]

- Nitropyrazoles.

- 1H NMR Chemical Shifts.

- 3-Nitropyrazole.

- 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969).

- Synthesis of N3-benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- 1H-Pyrazole.NIST WebBook.[Link]

- Benzyl-Chloride - Safety D

- Pyrazole synthesis.Organic Chemistry Portal.[Link]

- 3-Nitro-1H-pyrazole Safety D

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- Benzoyl chloride Safety D

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.Spectroscopy Online.[Link]

- Infrared Spectra of Some Common Functional Groups.Chemistry LibreTexts.[Link]

- Synthesis and characterization of 3-nitropyrazole and its salts.

- Benzyl chloride - Hazardous Substance Fact Sheet.New Jersey Department of Health.[Link]

- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins.Organic Syntheses.[Link]

- Nitropyrazoles (review).

Sources

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. afgsci.com [afgsci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. westliberty.edu [westliberty.edu]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 1-benzyl-3-nitro-1H-pyrazole and its Derivatives as RIP1 Kinase Inhibitors

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1-benzyl-3-nitro-1H-pyrazole and its structurally related analogs. Drawing from research on closely related compounds, this document elucidates the role of this pyrazole derivative as a potent inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, a critical mediator of necroptosis. We will explore the molecular interactions, downstream signaling consequences, and the potential therapeutic applications of targeting this pathway in diseases driven by regulated necrosis. This guide will also detail the experimental methodologies required to validate this mechanism of action, offering a framework for researchers in the field of drug discovery and development.

Introduction: The Emergence of Necroptosis and the Role of RIP1 Kinase

Necroptosis is a form of regulated necrosis that has gained significant attention as a key contributor to the pathophysiology of a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[1] Unlike apoptosis, which is a non-inflammatory form of programmed cell death, necroptosis results in the release of cellular contents, triggering an inflammatory response.

At the heart of the necroptotic signaling cascade lies the Receptor Interacting Protein 1 (RIP1) kinase.[1] Under specific cellular conditions, such as stimulation by tumor necrosis factor (TNF), RIP1 kinase is activated, leading to the formation of a signaling complex known as the necrosome. This complex ultimately executes cell death through the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing its rupture. Given its central role, RIP1 kinase has emerged as a promising therapeutic target for diseases where necroptosis is a key driver of pathology.

This compound: A Scaffold for RIP1 Kinase Inhibition

While direct studies on this compound are limited, extensive research on its close analog, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, has identified this chemical scaffold as a potent inhibitor of RIP1 kinase.[1] The pyrazole core is a versatile heterocyclic motif that is prevalent in many biologically active compounds and FDA-approved drugs.[2][3] The structural features of 1-benzyl-1H-pyrazole derivatives, including the benzyl group at the N-1 position and the nitro group at the C-3 position, are crucial for their interaction with the ATP-binding pocket of RIP1 kinase.[4]

The mechanism of inhibition involves the compound binding to the kinase domain of RIP1, preventing the autophosphorylation of RIP1 and its subsequent activation. This inhibition effectively blocks the downstream signaling events that lead to necroptosis.

Molecular Interactions and Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies on 1-benzyl-1H-pyrazole derivatives have revealed key insights into their inhibitory activity against RIP1 kinase.[1] Modifications to the benzyl and pyrazole rings can significantly impact potency and selectivity. For instance, the addition of chloro- substituents to the benzyl ring, as seen in 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, enhances the inhibitory effect.[1] It is hypothesized that the nitro group on the pyrazole ring contributes to the binding affinity through hydrogen bonding interactions within the kinase's active site.

The Necroptosis Signaling Pathway and its Inhibition

The inhibition of RIP1 kinase by this compound and its derivatives has profound effects on the necroptosis signaling pathway. The following diagram illustrates the canonical TNF-induced necroptosis pathway and the point of intervention by these inhibitors.

Caption: TNF-induced necroptosis pathway and inhibition by this compound.

As depicted, the binding of TNFα to its receptor (TNFR1) initiates the formation of Complex I. In the absence of caspase-8 activity, RIP1 kinase is deubiquitinated and forms the necrosome (Complex IIb) with RIP3 and MLKL. Autophosphorylation of RIP1 is a key step in necrosome activation. This compound acts by inhibiting this autophosphorylation, thereby preventing the recruitment and phosphorylation of RIP3 and MLKL and ultimately blocking necroptotic cell death.

Experimental Validation of the Mechanism of Action

To rigorously validate the mechanism of action of this compound as a RIP1 kinase inhibitor, a series of in vitro and in cell-based assays are essential.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on RIP1 kinase activity.

Protocol:

-

Recombinant human RIP1 kinase is incubated with the test compound at varying concentrations.

-

ATP and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at 30°C.

-

The amount of phosphorylated substrate is quantified using methods such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™), or ELISA.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Necroptosis Inhibition Assay

Objective: To assess the ability of the compound to protect cells from induced necroptosis.

Protocol:

-

A suitable cell line, such as human colon adenocarcinoma HT-29 cells, is seeded in 96-well plates.[1]

-

Cells are pre-incubated with various concentrations of the test compound.

-

Necroptosis is induced by treating the cells with a combination of TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis).

-

After an incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The half-maximal effective concentration (EC50) for necroptosis inhibition is determined.

Western Blot Analysis of Phosphorylated RIP1 and MLKL

Objective: To confirm that the compound inhibits the phosphorylation of key necroptosis signaling proteins in a cellular context.

Protocol:

-

Cells are treated as described in the cellular necroptosis inhibition assay.

-

At a specific time point post-induction, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated RIP1 (p-RIP1) and phosphorylated MLKL (p-MLKL).

-

Total RIP1, MLKL, and a loading control (e.g., GAPDH) are also probed to ensure equal protein loading.

-

The bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the reduction in phosphorylation in the presence of the inhibitor.

The following diagram outlines the experimental workflow for validating the mechanism of action.

Caption: Experimental workflow for validating the mechanism of action of a RIP1 kinase inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that would be expected from the experimental validation of a potent this compound derivative as a RIP1 kinase inhibitor, based on published data for analogous compounds.[1]

| Assay | Parameter | Value |

| In Vitro RIP1 Kinase Assay | IC50 | 50 - 150 nM |

| Cellular Necroptosis Inhibition Assay (HT-29 cells) | EC50 | 100 - 300 nM |

| Western Blot Analysis | % Inhibition of p-RIP1 (at 1 µM) | > 90% |

| Western Blot Analysis | % Inhibition of p-MLKL (at 1 µM) | > 90% |

Therapeutic Potential and Future Directions

The potent and specific inhibition of RIP1 kinase by this compound and its derivatives positions them as promising therapeutic candidates for a variety of diseases where necroptosis plays a pathogenic role. These include:

-

Inflammatory Diseases: Such as pancreatitis, inflammatory bowel disease, and rheumatoid arthritis.[1]

-

Neurodegenerative Diseases: Including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

-

Ischemia-Reperfusion Injury: Associated with myocardial infarction, stroke, and organ transplantation.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound class to improve their drug-like characteristics. Further in vivo studies in relevant animal models of disease are crucial to establish their therapeutic efficacy and safety profiles.[1] The broad applicability of targeting necroptosis suggests that RIP1 kinase inhibitors based on the this compound scaffold could represent a significant advancement in the treatment of numerous debilitating conditions.

References

- Ren, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-74. [Link]

- Al-Sultani, R. A. A., & Al-Trawi, O. H. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1).

- Al-Obaidi, A. M. J. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Gomha, S. M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1319, 138767.

- Bhat, M. A., et al. (2021). Current status of pyrazole and its biological activities. Journal of the Indian Chemical Society, 98(10), 100159.

- Nitulescu, G. M., et al. (2021).

- Ilies, C., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 27(19), 6603.

- Kumar, A., & Sharma, S. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

- Adam, A. A., et al. (2022).

- Cui, Y.-J., et al. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 22(11), 1894.

- Adoo, K. (n.d.). This compound-5-carboxylic acid. AKos Consulting & Solutions.

- Lotfi, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

- Sharma, V., & Kumar, P. (2017). Pyrazole and its biological activity.

Sources

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Biological Versatility of 1-Benzyl-3-nitro-1H-pyrazole: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Mechanism of Action, and Therapeutic Potential

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its inherent pharmacological properties have led to the development of drugs with analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] Within this privileged scaffold, 1-benzyl-3-nitro-1H-pyrazole and its derivatives have emerged as a class of compounds with significant potential, particularly in the realms of inflammation and oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its synthesis, mechanism of action as a Receptor Interacting Protein 1 (RIP1) kinase inhibitor, and its potential therapeutic applications in inflammatory diseases and cancer.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 3-nitro-1H-pyrazole with benzyl bromide. This reaction is a common and effective method for the preparation of N-substituted pyrazoles.

General Synthetic Protocol:

A general procedure for the synthesis of this compound involves the reaction of 3-nitro-1H-pyrazole with benzyl bromide in the presence of a base.[4]

dot

Caption: General synthesis scheme for this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-nitro-1H-pyrazole in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution to deprotonate the pyrazole nitrogen.

-

Addition of Alkylating Agent: Slowly add benzyl bromide to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Mechanism of Action: Inhibition of RIP1 Kinase and Necroptosis

A significant body of research points to 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[5] RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrosis that plays a key role in various inflammatory diseases.[5]

The Necroptosis Signaling Pathway:

Necroptosis is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the formation of a signaling complex where RIP1 kinase is activated. Activated RIP1 then recruits and phosphorylates RIP3 kinase, forming the necrosome. The necrosome, in turn, phosphorylates the mixed lineage kinase domain-like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.

dot

Caption: The role of this compound in the necroptosis pathway.

By inhibiting the kinase activity of RIP1, this compound and its analogues can effectively block the downstream signaling cascade that leads to necroptosis. This mechanism provides a strong rationale for their therapeutic potential in inflammatory conditions driven by this cell death pathway.

Biological Activities and Therapeutic Potential

Anti-inflammatory Activity

The primary therapeutic potential of this compound lies in its anti-inflammatory effects, mediated through the inhibition of RIP1 kinase. A structurally related compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, has been identified as a potent RIP1 kinase inhibitor.[5] Structure-activity relationship (SAR) studies on a series of 1-benzyl-1H-pyrazole derivatives led to the discovery of compounds with significant inhibitory activity against RIP1 kinase and necroptosis in cellular assays.[5]

One potent derivative demonstrated a Kd value of 0.078 µM against RIP1 kinase and an EC50 value of 0.160 µM in a cell necroptosis inhibitory assay.[5] This compound also showed a considerable ability to protect the pancreas in an L-arginine-induced pancreatitis mouse model, a well-established model for studying acute pancreatitis.[1][2][5][6][7][8]

Table 1: In Vivo Efficacy in a Pancreatitis Model

| Compound | Dose | Route of Administration | Outcome | Reference |

|---|

| Potent 1-benzyl-1H-pyrazole derivative | Not specified | Not specified | Pancreas protection in L-arginine-induced pancreatitis |[5] |

Experimental Protocol: L-Arginine-Induced Acute Pancreatitis in Mice

This in vivo model is crucial for evaluating the therapeutic efficacy of anti-inflammatory compounds.

Step-by-Step Methodology: [2][6]

-

Animal Model: Use male C57BL/6 mice.

-

Induction Agent: Prepare a sterile 8% solution of L-arginine hydrochloride in normal saline, with the pH adjusted to 7.0.

-

Administration: Administer two intraperitoneal (i.p.) injections of the L-arginine solution (4 g/kg each) one hour apart. Control animals receive saline injections.

-

Observation: Monitor the animals for signs of pancreatitis, which typically peaks at 72 hours post-injection.

-

Assessment: At the endpoint, collect blood samples for serum amylase and lipase analysis and harvest the pancreas and lungs for histological examination and myeloperoxidase (MPO) activity measurement to quantify inflammation.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents.[3][9][10] The antiproliferative activity of pyrazole derivatives is often attributed to their ability to inhibit various kinases involved in cancer cell proliferation and survival. Given the role of RIP1 kinase in cellular signaling pathways that can influence cancer cell fate, its inhibition by this compound presents a plausible mechanism for anticancer activity.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Pyrazole derivatives have a long history of investigation for their antimicrobial properties.[3][11][12][13][14] The presence of a nitro group in the pyrazole ring can enhance antimicrobial activity.[3] While specific data for this compound is limited, related nitro-aromatic pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against specific microorganisms.[11]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its well-defined role as a RIP1 kinase inhibitor provides a strong mechanistic basis for its potent anti-inflammatory properties, with potential applications in treating diseases such as acute pancreatitis and other inflammatory conditions driven by necroptosis. Furthermore, the broader biological activities associated with the pyrazole nucleus, including anticancer and antimicrobial effects, warrant further investigation of this compound and its derivatives. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further explore and validate the therapeutic potential of this versatile molecule.

References

- Kui B, Balla Z, Vasas B, Végh ET, Pallagi P, Kormányos ES, et al. (2015)

- A Severe Acute Pancreatitis Mouse Model Transited from Mild Symptoms Induced by a “Two-Hit” Strategy with L-Arginine. (2022). MDPI. [Link]

- Development of a new mouse model of acute pancreatitis induced by administration of l-arginine. (2008). American Physiological Society. [Link]

- Development of a new mouse model of acute pancreatitis induced by administration of l-arginine. (2008). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

- Marinescu M, Zalaru CM. (2021).

- A Validated RIPK1 Inhibitor Screening Assay. (n.d.). BellBrook Labs. [Link]

- RIPK1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

- Al-said, M. S., Ghorab, M. M., & Al-qasoumi, S. I. (2011). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 19(3), 157-164. [Link]

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. [Link]

- Detection of Receptor-interacting Kinase 1 (RIPK1) Activity with the Transcreener® ADP 2 Kinase Assay. (2025).

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023).

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

- RIPK1 Kinase Assay Kit (384-well). (n.d.). Amsbio. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]

- Anti-cancer activities at different dilutions for active compounds. (n.d.).

- Wang, H., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(3), 395-404. [Link]

- Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025). eLife. [Link]

- Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(4). [Link]

- Bansal, R. K., & Kumar, R. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-11. [Link]

- Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(4), 454-463. [Link]

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury. (2020). Frontiers in Cell and Developmental Biology. [Link]

- Assessing Cell Health: Necroptosis. (2017). Bio-Rad. [Link]

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

- Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][6][7]triazin-7(6H). (2025).

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. meddocsonline.org [meddocsonline.org]

- 4. 1-Benzyl-5-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Insights into the Methodology of L-Arginine-Induced Acute Pancreatitis | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-benzyl-3-nitro-1H-pyrazole

This guide provides a detailed analysis of the expected spectroscopic data for 1-benzyl-3-nitro-1H-pyrazole, a molecule of interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Given the frequent need for unambiguous structural confirmation in drug discovery and organic synthesis, a thorough understanding of its spectral characteristics is paramount. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

The approach herein is to provide a predictive but expertly grounded analysis. In the absence of a single, comprehensive published spectrum for this specific isomer, we will deduce the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This is achieved by leveraging established spectroscopic principles and drawing upon empirical data from closely related analogues and the constituent functional groups.[2][3][4]

Molecular Structure and Key Features

To interpret spectroscopic data, one must first understand the molecule's architecture. This compound is composed of a pyrazole ring substituted at the N1 position with a benzyl group and at the C3 position with a nitro group.

Molecular Formula: C₁₀H₉N₃O₂

Molecular Weight: 203.19 g/mol

The key structural components that will give rise to distinct spectroscopic signals are:

-

The Benzyl Group: A monosubstituted benzene ring and a methylene (-CH₂-) bridge.

-

The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

The Nitro Group: A strongly electron-withdrawing group (-NO₂) attached to the pyrazole ring.

Below is a diagram of the structure with atoms numbered for clarity in the subsequent NMR analysis.

Caption: General workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands

The key vibrational frequencies are predicted based on the functional groups in this compound.

[5][6][7]| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | | :--- | :--- | :--- | :--- | | ~3100 - 3000 | C-H Stretch | Medium | Aromatic C-H (Pyrazole and Benzyl) | | ~2950 - 2850 | C-H Stretch | Weak | Aliphatic C-H (-CH₂-) | | ~1600, ~1475 | C=C Stretch | Medium-Weak | Aromatic Rings (In-ring vibrations) | | ~1550 - 1500 | N-O Asymmetric Stretch | Strong | **Nitro Group (-NO₂) ** | | ~1360 - 1320 | N-O Symmetric Stretch | Strong | **Nitro Group (-NO₂) ** | | ~1450 - 1400 | C=N Stretch | Medium | Pyrazole Ring |

The two strong absorption bands for the nitro group are the most diagnostic feature in the IR spectrum of this molecule.

[6]### 5. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum Data

For this compound (C₁₀H₉N₃O₂), the exact mass is 203.0695.

| m/z Value | Proposed Fragment | Rationale |

| 203 | [M]⁺• | Molecular Ion |

| 157 | [M - NO₂]⁺ | Loss of the nitro group (46 Da), a common fragmentation for nitroaromatic compounds. |

| 91 | [C₇H₇]⁺ | The benzyl cation, which often rearranges to the stable tropylium ion. This is a very common and often base peak for benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CH₂ from the benzyl fragment. |

Predicted Fragmentation Pathway

The fragmentation of this compound upon electron ionization (EI) is expected to be dominated by cleavage of the benzylic C-N bond and the loss of the nitro group.

Sources

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. ijtsrd.com [ijtsrd.com]

- 4. tsijournals.com [tsijournals.com]

- 5. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 1H-Pyrazole [webbook.nist.gov]

Introduction: The Significance of the Nitropyrazole Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-nitro-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No: 898053-27-5). This document is intended for researchers, scientists, and professionals in drug development who are interested in the pyrazole scaffold as a building block for novel therapeutic agents. We delve into the rationale behind experimental design, present detailed protocols for characterization, and contextualize the importance of these properties for medicinal chemistry applications.

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized as "biologically privileged" scaffolds in medicinal chemistry.[1][2] The pyrazole ring system is a cornerstone in the design of numerous FDA-approved drugs due to its versatile chemical nature and ability to form key interactions with biological targets.[1] The introduction of a nitro group (-NO2) and a benzyl group to the pyrazole core significantly modulates its electronic and steric properties, making it a valuable intermediate for creating libraries of potential drug candidates.[3][4]

Notably, derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[5] This highlights the therapeutic potential of this scaffold in diseases driven by necrotic cell death, such as pancreatitis.[5] A thorough understanding of the physicochemical properties of the parent compound, this compound, is therefore critical for guiding lead optimization, formulation development, and structure-activity relationship (SAR) studies.

Molecular Structure and Core Properties

The foundational characteristics of this compound are summarized below. The molecule's structure is defined by an N-benzylated pyrazole ring bearing a nitro group at the C3 position.

Molecular Diagram

Caption: 2D structure of this compound.

Core Data Summary

The following table summarizes key identifiers and computationally predicted physicochemical properties for the molecule. These predicted values serve as a crucial baseline for experimental verification.

| Property | Value | Source |

| CAS Number | 898053-27-5 | [6][7] |

| Molecular Formula | C₁₀H₉N₃O₂ | [6] |

| Molecular Weight | 203.20 g/mol | [6] |

| Boiling Point | 379.9 ± 25.0 °C (Predicted) | [6] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | -2.73 (Predicted) | [6] |

| XLogP3 | 1.7 (Predicted for 4-nitro isomer) | [8] |

Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via N-alkylation of 3-nitro-1H-pyrazole with a suitable benzylating agent. This approach is efficient and allows for modular synthesis of various analogues.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: N-Alkylation

This protocol is a representative method adapted from general procedures for pyrazole synthesis.[9][10]

Expertise & Rationale:

-

Choice of Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used to deprotonate the pyrazole nitrogen. This increases its nucleophilicity, facilitating the SN2 reaction with benzyl bromide, while minimizing side reactions.

-

Choice of Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for this type of reaction, as they effectively solvate the cation of the base without interfering with the nucleophile.

-

Monitoring: Thin-layer chromatography (TLC) is a critical self-validating step. By comparing the reaction mixture to spots of the starting materials, one can unequivocally determine when the reaction has gone to completion, preventing unnecessary heating or extended reaction times.

Step-by-Step Methodology:

-

To a solution of 3-nitro-1H-pyrazole (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes to ensure proper mixing.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the 3-nitro-1H-pyrazole spot has been completely consumed.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

-

Confirm the structure and purity using the analytical methods described in Section 5.

Spectroscopic and Structural Analysis

Structural elucidation and purity confirmation are paramount. The following sections describe the expected spectral characteristics of the title compound based on data from analogous structures and fundamental principles.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (Benzyl): A multiplet integrating to 5 protons is expected between δ 7.20-7.40 ppm.

-

Aromatic Protons (Pyrazole): Two doublets are expected. The proton at the C5 position (H5) should appear downfield (approx. δ 7.8-8.0 ppm) compared to the proton at the C4 position (H4, approx. δ 7.0-7.2 ppm) due to anisotropic effects and proximity to the N-benzyl group.

-

Methylene Protons (-CH₂-): A characteristic singlet integrating to 2 protons is expected around δ 5.4-5.6 ppm.

¹³C NMR:

-

Aromatic Carbons (Benzyl): Signals are expected in the δ 127-138 ppm range.

-

Aromatic Carbons (Pyrazole): The C3 carbon bearing the nitro group will be significantly downfield (δ >150 ppm). The C5 and C4 carbons will appear in the aromatic region, typically between δ 110-135 ppm.

-

Methylene Carbon (-CH₂-): A signal is expected around δ 50-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 203.

-

Key Fragmentation Pathways: A common fragmentation pattern for benzyl-substituted heterocycles is the formation of the highly stable benzyl cation or tropylium ion at m/z = 91 . Another expected fragmentation is the loss of the nitro group (NO₂, 46 Da), leading to a fragment at m/z = 157 ([M-NO₂]⁺).

Caption: Predicted primary fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

-

NO₂ Stretch: Two strong, characteristic absorption bands are expected for the nitro group: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .

-

Aromatic C-H Stretch: Absorption bands will appear above 3000 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H Stretch: Bands for the methylene group will appear just below 3000 cm⁻¹ .

Stability and Handling

-

Thermal Stability: Nitropyrazole derivatives are known for their high thermal stability and resistance to oxidation.[4] The aromatic nature of both the pyrazole and benzyl rings contributes to the overall robustness of the molecule.

-

Handling: As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment to prevent potential degradation.

Conclusion and Future Perspectives

This compound is a synthetically accessible and valuable chemical building block. This guide has outlined its core physicochemical properties, provided a robust workflow for its synthesis, and detailed the expected outcomes of key analytical characterization techniques. The predicted properties and spectral data herein provide a solid foundation for any researcher beginning work with this compound.

Future research should focus on obtaining experimental data for properties such as melting point, solubility, and LogP to validate the predictive models. Furthermore, single-crystal X-ray diffraction would provide definitive structural confirmation. Given its linkage to potent kinase inhibitors, further exploration of its biological activity and its use in the synthesis of new chemical entities for drug discovery programs is highly warranted.

References

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design, 87(4), 569-74. [Link]

- Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules, 26(19), 5769. [Link]

- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. (2008). Organic Syntheses, 85, 179. [Link]

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). Molecules, 26(16), 4887. [Link]

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2019). Current Green Chemistry, 6(2), 108-121. [Link]

- 3-Nitropyrazole | C3H3N3O2 | CID 123419. PubChem. [Link]

- 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2). PubChemLite. [Link]

- 1H NMR Chemical Shifts.

- Benzene, 1-methyl-3-nitro-. NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 898053-27-5 [m.chemicalbook.com]

- 7. This compound | 898053-27-5 [chemicalbook.com]

- 8. PubChemLite - 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2) [pubchemlite.lcsb.uni.lu]

- 9. 1-Benzyl-5-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Benzene, 1-methyl-3-nitro- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-benzyl-3-nitro-1H-pyrazole for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Pyrazole Derivative

In the landscape of modern drug discovery, the journey of a new molecular entity (NME) from a promising hit to a viable clinical candidate is both arduous and exacting. The fundamental physicochemical properties of an NME, such as its solubility and stability, are not merely data points but rather the very cornerstones upon which its entire development trajectory is built. An inadequate understanding of these parameters can lead to insurmountable challenges in formulation, bioavailability, and ultimately, clinical efficacy and safety.

This technical guide is dedicated to providing a comprehensive framework for the systematic evaluation of the solubility and stability of a novel compound, 1-benzyl-3-nitro-1H-pyrazole . While specific experimental data for this particular molecule is not extensively available in the public domain, this document will serve as a detailed roadmap, leveraging established principles and regulatory guidelines to empower researchers to thoroughly characterize this, or any other, NME. The protocols and insights provided herein are grounded in the authoritative standards set forth by the International Council for Harmonisation (ICH) and best practices within the pharmaceutical industry.[1][2][3][4][5]

Our narrative will not be a simple recitation of procedures. Instead, we will delve into the causality behind each experimental choice, fostering a deeper understanding of how to build a robust and self-validating data package. For drug development professionals, this guide aims to be an indispensable resource for navigating the critical early stages of characterizing a promising new therapeutic agent.

Part 1: Foundational Physicochemical Characterization of this compound

Before embarking on formal solubility and stability studies, a foundational understanding of the intrinsic properties of this compound is paramount. This initial characterization will inform the design of subsequent, more complex experiments.

Structural and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the N1 position and a nitro group at the C3 position. The presence of the aromatic rings suggests a degree of lipophilicity, while the nitro group and the pyrazole nitrogens may participate in hydrogen bonding.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Drug Development |

| Molecular Formula | C₁₀H₉N₃O₂ | |

| Molecular Weight | 203.20 g/mol | |

| pKa | (Predicted) ~1-2 (pyrazole NH) | Ionization state will be pH-dependent, impacting solubility. |

| LogP | (Predicted) ~2-3 | Likely to have moderate lipophilicity, may favor solubility in organic solvents. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 (2xN in pyrazole, 2xO in nitro) | Potential for hydrogen bonding with protic solvents. |

Note: These values are hypothetical and should be experimentally determined.

Analytical Method Development: The Cornerstone of Accurate Measurement

A validated, stability-indicating analytical method is a prerequisite for any quantitative solubility or stability study.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

-

Column Selection: Begin with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile starting point for moderately polar compounds.

-

Mobile Phase Screening:

-

Aqueous Component: 0.1% Formic Acid or Phosphoric Acid in water (to control pH and improve peak shape).

-

Organic Component: Acetonitrile or Methanol.

-

Initial Gradient: Start with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution time of the parent peak and any impurities.

-

-

Wavelength Selection: Using a photodiode array (PDA) detector, determine the wavelength of maximum absorbance (λmax) for this compound.

-

Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve:

-

A retention time for the main peak between 3 and 10 minutes.

-

Good peak symmetry (tailing factor < 1.5).

-

Resolution of the parent peak from any potential degradants or impurities.

-

-

Forced Degradation for Method Validation: To ensure the method is "stability-indicating," it must be able to separate the intact drug from its degradation products.[6][7][8][9] This is achieved through forced degradation studies (see Part 3).

Part 2: A Deep Dive into Solubility Assessment

Solubility is a critical determinant of a drug's oral bioavailability.[10] For this compound, understanding its solubility in various media is essential for pre-formulation and formulation development.[11]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for this determination.[10][12]

Protocol 2: pH-Solubility Profile via the Shake-Flask Method

-

Prepare Buffer Solutions: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory guidelines.[13] Also include purified water.

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[12]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[13]

-

Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solids.

-